N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived compound characterized by:
- A 4-fluorobenzenesulfonyl acetamide side chain, contributing to steric bulk and possible hydrogen-bonding capabilities. Synonymous identifiers include ZINC2713971 and MCULE-8316731052 .
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O3S2/c16-10-5-6-11-14(13(10)17)20-15(24-11)19-12(21)7-25(22,23)9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHSIKDDYCHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4 and 5 positions using a chlorinating agent such as thionyl chloride.
Sulfonylation: The chlorinated benzothiazole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated intermediate.
Acetamide Formation: Finally, the sulfonylated intermediate is reacted with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. The synthesis of derivatives related to benzothiazole has shown promising antimicrobial activity. For instance, compounds derived from similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Antimicrobial Activity : Compounds based on benzothiazole scaffolds have demonstrated significant inhibition against various microbial strains.
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with bacterial enzymes, disrupting their function and leading to cell death.
Anticancer Properties
The anticancer potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has been a focus of research due to its structural similarity to known anticancer agents.
Case Studies:
- In vitro Studies : The compound has been tested against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). Results indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics.
- Molecular Mechanism : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly in relation to metabolic disorders such as diabetes and Alzheimer's disease.
Research Insights:
- α-Glucosidase Inhibition : Some derivatives have shown significant inhibitory activity against α-glucosidase, which is crucial for managing blood sugar levels.
- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step processes that can be optimized for yield and purity.
Synthesis Overview:
- Starting Materials : The synthesis typically begins with 4,5-dichloro-1,3-benzothiazole and fluorobenzenesulfonyl chloride.
- Reaction Conditions : Various reaction conditions (temperature, solvent choice) can affect the yield and biological activity of the final product.
Comparative Data Table
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | High (MCF7) | α-glucosidase |
| Compound B | High | Moderate (HCT116) | Acetylcholinesterase |
| N-(4,5-Dichloro...) | Very High | Very High | α-glucosidase |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the sulfonyl and acetamide groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity Trends
Key structural analogs and their biological or physicochemical properties are compared below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Benzothiazole Core: Electron-withdrawing groups (EWGs): The 4,5-dichloro substitution in the target compound vs. 6-CF₃ in BTA and EP derivatives may influence binding kinetics. Positional effects: Substitutions at the 4,5-positions (target compound) vs. 6-position (BTA/EP derivatives) could lead to divergent conformational preferences in protein binding pockets.
However, bulky sulfonyl groups may reduce membrane permeability . 3,4,5-Trimethoxyphenyl (BTA): Methoxy groups are electron-donating, which may favor π-π stacking or hydrophobic interactions in CK-1δ’s active site. The trifluoromethyl analog in EP derivatives lacks this feature, highlighting the role of substituent electronics in activity .
Biological Activity: BTA’s high CK-1δ inhibitory activity (pIC50 = 7.8) correlates with its GlideXP score (-3.78 kcal/mol), suggesting strong binding affinity. Designed analogs (CHC/DHC) with optimized side chains exhibit superior scores, underscoring the importance of side-chain engineering .
Research Implications and Gaps
- Structural Insights : The dichloro-benzothiazole scaffold is understudied compared to trifluoromethyl analogs. Comparative crystallographic studies (e.g., using SHELX ) could elucidate binding modes.
- Activity Prediction : Molecular docking or QSAR models (as in ) may predict the target compound’s affinity for CK-1δ or related targets.
- Synthetic Feasibility : The 4-fluorobenzenesulfonyl group’s synthetic accessibility vs. methoxy-phenyl groups (e.g., in BTA) should be evaluated for scalability .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with dichloro and fluorobenzenesulfonyl groups. Its molecular formula is C₁₄H₉Cl₂FNO₂S, with a molecular weight of approximately 359.19 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antitumor activity. For instance, related compounds were tested against various human lung cancer cell lines using 2D and 3D cell culture methods. The results indicated that compounds with similar structures to this compound showed significant cytotoxic effects:
| Compound | Cell Line | IC50 (μM) [2D Assay] | IC50 (μM) [3D Assay] |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that the structural components of benzothiazole derivatives significantly influence their antitumor efficacy, with lower IC50 values indicating higher potency.
Antimicrobial Activity
In addition to antitumor properties, the compound's potential antimicrobial activity has been assessed against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The broth microdilution method was employed to evaluate the minimum inhibitory concentrations (MICs):
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results highlight the compound's dual functionality as an antimicrobial agent alongside its antitumor properties.
The mechanism by which this compound exerts its biological effects may involve interactions with DNA and cellular pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar scaffolds bind to DNA in the minor groove, potentially disrupting replication and transcription processes .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including those structurally related to the compound . These derivatives were subjected to extensive biological testing that confirmed their ability to inhibit tumor growth in vitro and exhibited selective toxicity profiles against cancer cells compared to normal cells .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves coupling a benzothiazolyl amine derivative with a sulfonylacetamide precursor. For example, refluxing 4,5-dichloro-1,3-benzothiazol-2-amine with 4-fluorobenzenesulfonyl acetic acid chloride in anhydrous ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Optimization includes controlling reaction time (4–6 hours) and temperature (80–100°C) to minimize side products. Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity crystals.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, particularly the sulfonyl (SO) and acetamide (CO-NH) groups. For example, the sulfonyl group typically appears as a singlet in -NMR (~3.3 ppm for CH) and 170–175 ppm in -NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 433.98 vs. calculated 434.02 for CHClFNOS) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, especially the dihedral angles between the benzothiazole and fluorophenyl groups .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antibacterial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Dose-Response Curves : IC values calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) to eliminate variability.
- Metabolic Stability Analysis : Use liver microsome assays (e.g., human/rat) to assess if discrepancies arise from differential metabolism .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on sulfonyl and dichlorobenzothiazole motifs as potential binding anchors .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes under physiological conditions.
- QSAR Modeling : Corrogate substituent effects (e.g., Cl/F positions) with bioactivity data to design optimized analogs .
Q. How does crystallographic data inform the compound’s conformational stability in solid-state formulations?
- Methodological Answer :
- SHELXL Refinement : Analyze torsion angles (e.g., between benzothiazole and acetamide planes) to identify rigid vs. flexible regions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) that stabilize the crystal lattice.
- Polymorphism Screening : Recrystallize from solvents of varying polarity (DMSO vs. ethanol) to detect alternative crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
